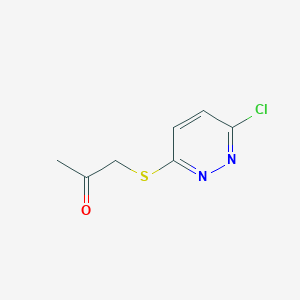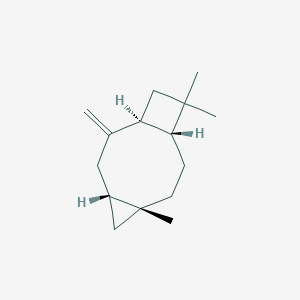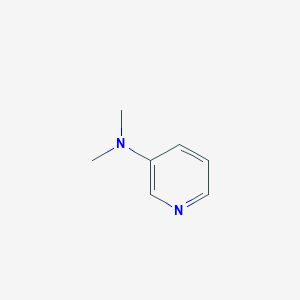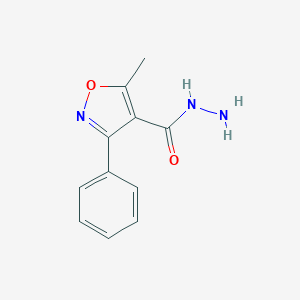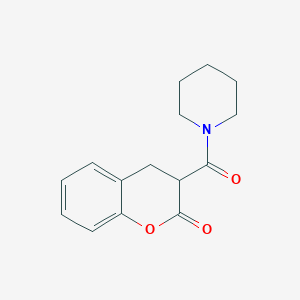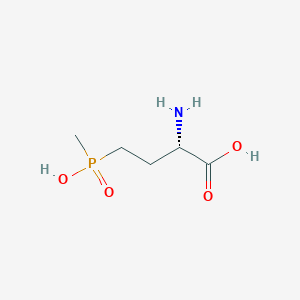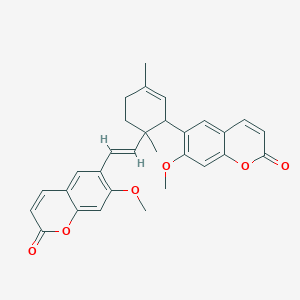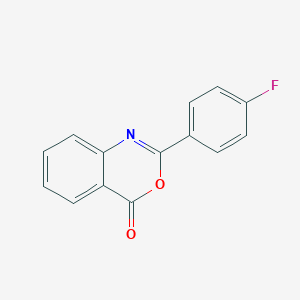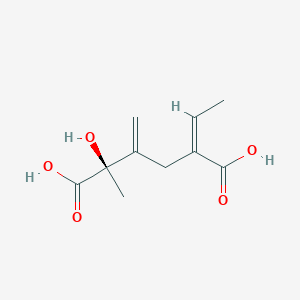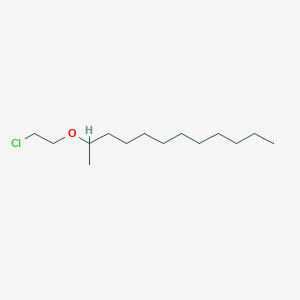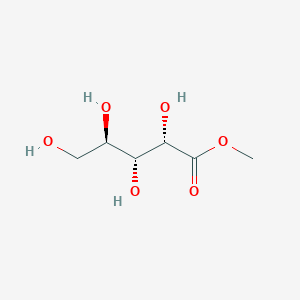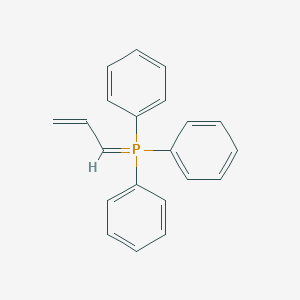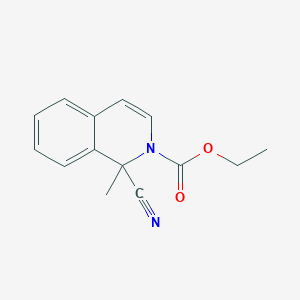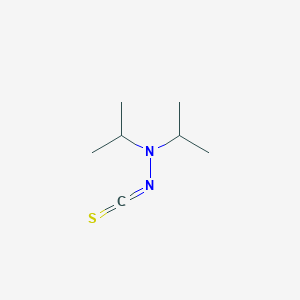
1,1-Diisopropyl-2-(thioxomethylene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diisopropyl-2-(thioxomethylene)hydrazine, commonly known as Azoxypropane, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique structure that makes it highly reactive and useful in many chemical reactions.
科学的研究の応用
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been studied extensively for its potential applications in various scientific fields. It has been used as a reagent in the synthesis of various organic compounds, including heterocycles, carboxylic acids, and alcohols. In addition, this compound has been used in the development of new drugs, agrochemicals, and materials science.
作用機序
The mechanism of action of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine involves the formation of reactive intermediates that can undergo various chemical reactions. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. It can also undergo oxidation-reduction reactions, forming new chemical bonds with other molecules. In addition, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine can undergo cyclization reactions, forming new rings in organic molecules.
生化学的および生理学的効果
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been shown to have various biochemical and physiological effects. It has been studied for its potential anticancer properties, as it can induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties, protecting cells from oxidative stress. Furthermore, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been studied for its potential neuroprotective effects, as it can protect neurons from damage caused by various toxins.
実験室実験の利点と制限
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has several advantages for lab experiments. It is relatively easy to synthesize, and the resulting product is highly pure. In addition, this compound has a unique structure that makes it highly reactive and useful in many chemical reactions. However, there are also some limitations to using 1,1-Diisopropyl-2-(thioxomethylene)hydrazine in lab experiments. It can be toxic to cells at high concentrations, and its reactivity can make it difficult to control in some reactions.
将来の方向性
There are several future directions for research on 1,1-Diisopropyl-2-(thioxomethylene)hydrazine. One area of interest is the development of new drugs based on this compound. It has shown potential as an anticancer and neuroprotective agent, and further research could lead to the development of new therapies for various diseases. In addition, there is potential for using 1,1-Diisopropyl-2-(thioxomethylene)hydrazine in the development of new materials, such as polymers and coatings. Finally, further research could focus on the synthesis of new derivatives of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine, which could have unique properties and potential applications in various scientific fields.
Conclusion
In conclusion, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine is a highly reactive and versatile compound that has been extensively studied for its potential applications in various scientific fields. Its unique structure and reactivity make it useful in many chemical reactions, and it has shown potential as an anticancer and neuroprotective agent. Further research could lead to the development of new drugs and materials based on this compound, and the synthesis of new derivatives could lead to the discovery of new properties and potential applications.
合成法
The synthesis of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine involves the reaction of isopropylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrazine hydrate to yield the desired compound. This method has been widely used in the laboratory to produce high yields of pure 1,1-Diisopropyl-2-(thioxomethylene)hydrazine.
特性
CAS番号 |
17709-98-7 |
|---|---|
製品名 |
1,1-Diisopropyl-2-(thioxomethylene)hydrazine |
分子式 |
C7H14N2S |
分子量 |
158.27 g/mol |
IUPAC名 |
N-isothiocyanato-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C7H14N2S/c1-6(2)9(7(3)4)8-5-10/h6-7H,1-4H3 |
InChIキー |
BZZWPSFJQCKQAD-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)N=C=S |
正規SMILES |
CC(C)N(C(C)C)N=C=S |
同義語 |
N-Isothiocyanato-N-isopropyl-1-methylethanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
